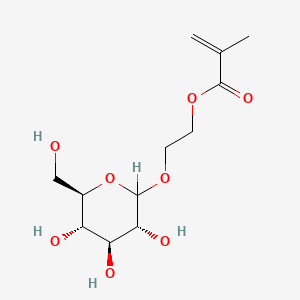

2-Methacryloxyethyl D-glucopyranoside

CAS No.: 132153-84-5

Cat. No.: VC13639130

Molecular Formula: C12H20O8

Molecular Weight: 292.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132153-84-5 |

|---|---|

| Molecular Formula | C12H20O8 |

| Molecular Weight | 292.28 g/mol |

| IUPAC Name | 2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 |

| Standard InChI Key | KUQRLZZWFINMDP-BGNLRFAXSA-N |

| Isomeric SMILES | CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

| SMILES | CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O |

| Canonical SMILES | CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

2-Methacryloxyethyl D-glucopyranoside features a glucopyranose ring linked to a methacryloxyethyl group via an ether bond. The methacrylate moiety provides polymerizability, while the carbohydrate component confers biocompatibility and specific molecular recognition capabilities. Key physicochemical properties include:

| Property | Value |

|---|---|

| IUPAC Name | 2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate |

| Molecular Formula | |

| Molecular Weight | 292.28 g/mol |

| Canonical SMILES | CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O |

| InChI Key | KUQRLZZWFINMDP-BGNLRFAXSA-N |

These properties derive from its hybrid structure, which merges the reactivity of methacrylates with the hydrophilicity of carbohydrates. The compound’s stereochemistry is critical for its biological interactions, as evidenced by its specific binding to lectins such as concanavalin A (Con A) .

Synthesis and Polymerization

Monomer Synthesis

The synthesis of 2-Methacryloxyethyl D-glucopyranoside typically involves regioselective glycosylation. One reported method couples 2-hydroxyethyl methacrylate with protected D-glucopyranoside derivatives under controlled conditions. For example, thioglycosides activated by Lewis acids like trimethylsilyl triflate (TMSOTf) facilitate stereospecific glycosidic bond formation. Protecting groups such as acetyl or benzyl are employed to direct reactivity to the desired hydroxyl position, followed by deprotection to yield the final product.

Polymer Formation

Polymerization of this monomer produces poly(2-methacryloyloxyethyl D-glucopyranoside) (PMEGlc), a glycopolymer with applications in colloidal stabilization and biomedicine. Radical polymerization initiated by azobisisobutyronitrile (AIBN) generates linear chains, while cross-linking agents create hydrogels . Industrial production often includes inhibitors like 200 ppm methylhydroquinone (MEHQ) to prevent premature polymerization during storage.

Self-Assembly and Colloidal Stabilization

PMEGlc forms self-assembled monolayers (SAMs) on metal surfaces such as colloidal silver. The polymer’s disulfide-terminated derivative (DTPA−PMEGlc) chemisorbs onto silver nanoparticles, creating a stabilizing diffuse layer . Key findings include:

-

Enhanced Stability: PMEGlc-modified silver colloids exhibit no detectable critical flocculation concentration (CFC), unlike unmodified colloids (CFC = 0.1 M NaCl) .

-

Lectin Binding: Con A induces aggregation of PMEGlc-coated colloids via specific interactions with D-glucopyranoside residues. The association constant () for Con A binding to PMEGlc SAMs is , significantly higher than for small-molecule sugars () due to the "cluster effect" .

-

Thermodynamics: Binding is entropy-driven (), suggesting hydrophobic interactions dominate .

Biomedical Applications

Drug Delivery Systems

PMEGlc hydrogels encapsulate therapeutic agents via physical entrapment or covalent conjugation. Their porosity and biocompatibility enable controlled release kinetics, making them suitable for sustained drug delivery .

Biosensing

SAMs of PMEGlc on silver colloids ("sugar balls") serve as biosensors for lectin detection. Con A-induced aggregation shifts colloidal optical properties, enabling colorimetric or spectroscopic quantification .

Tissue Engineering

The compound’s hydrogels support cell adhesion and proliferation, with potential uses in scaffold fabrication. Carbohydrate-lectin interactions may further guide tissue regeneration by mimicking extracellular matrix components .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume